3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an oxazolidine ring, and a phenylbutanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylbutanoyl group, and the construction of the oxazolidine ring. One common synthetic route involves the following steps:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of Phenylbutanoyl Group: The phenylbutanoyl group is introduced via acylation reactions, often using reagents such as phenylbutanoyl chloride.
Construction of Oxazolidine Ring: The oxazolidine ring is formed through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{2-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-thiazol-4-yl}ethyl)acetamide
- 1-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Uniqueness
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-[1-(2-phenylbutanoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-15(13-6-4-3-5-7-13)17(22)19-10-8-14(9-11-19)20-16(21)12-24-18(20)23/h3-7,14-15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMXXWDXUAECND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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